molecular formula C20H18F3N3O6 B256402 N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide

N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide

Cat. No. B256402
M. Wt: 453.4 g/mol
InChI Key: VRSFWWKJPOYKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide, commonly referred to as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of NTB is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cell signaling pathways. This inhibition leads to a decrease in cell proliferation and survival, making it a potential candidate for cancer treatment. Additionally, NTB has been shown to modulate neurotransmitter release in the brain, leading to changes in behavior.
Biochemical and Physiological Effects:
NTB has been shown to have both biochemical and physiological effects. Biochemically, NTB has been shown to inhibit specific enzymes and proteins involved in cell signaling pathways, leading to a decrease in cell proliferation and survival. Physiologically, NTB has been shown to modulate neurotransmitter release in the brain, leading to changes in behavior.

Advantages and Limitations for Lab Experiments

One advantage of using NTB in lab experiments is its specificity for certain proteins and enzymes, making it a valuable tool for studying specific signaling pathways. Additionally, NTB has been shown to have low toxicity, making it a safer alternative to other compounds used in research. However, one limitation of using NTB in lab experiments is its complex synthesis method, which can be time-consuming and challenging to execute.

Future Directions

There are several future directions for NTB research, including identifying new targets for NTB and developing more efficient synthesis methods. Additionally, NTB could be used in combination with other compounds to enhance its effectiveness in cancer treatment or drug discovery. Finally, further research is needed to fully understand the mechanism of action of NTB and its potential applications in various fields of research.
Conclusion:
NTB is a complex compound that has gained significant attention in the scientific community due to its potential applications in research. Its specificity for certain proteins and enzymes, low toxicity, and potential therapeutic applications make it a valuable tool for studying specific signaling pathways, cancer research, neuroscience, and drug discovery. However, its complex synthesis method and limited understanding of its mechanism of action present challenges for future research.

Synthesis Methods

NTB is a complex compound that requires a multi-step synthesis process. The first step involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with 4-(4-chlorophenoxy)acetophenone in the presence of a base, typically potassium carbonate, to yield 4-nitro-3-(trifluoromethyl)phenyl)-4-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with morpholine-4-carbonyl chloride in the presence of a base to yield the final product, NTB.

Scientific Research Applications

NTB has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, NTB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, NTB has been used to study the role of neurotransmitters in the brain and their effects on behavior. Additionally, NTB has been used in drug discovery to identify new compounds with potential therapeutic applications.

properties

Product Name

N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide

Molecular Formula

C20H18F3N3O6

Molecular Weight

453.4 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O6/c21-20(22,23)16-11-14(3-6-17(16)26(29)30)24-18(27)12-32-15-4-1-13(2-5-15)19(28)25-7-9-31-10-8-25/h1-6,11H,7-10,12H2,(H,24,27)

InChI Key

VRSFWWKJPOYKTO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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